molecular formula C10H11N3 B1336344 3-(1H-pyrazol-1-ylmethyl)aniline CAS No. 892502-09-9

3-(1H-pyrazol-1-ylmethyl)aniline

Cat. No. B1336344
CAS RN: 892502-09-9
M. Wt: 173.21 g/mol
InChI Key: JGTYTUGTENJXBY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)aniline, also known as 3-PMPA, is a synthetic compound derived from aniline, a basic aromatic amine. It is a versatile organic compound used in a variety of applications, ranging from scientific research to industrial processes. 3-PMPA has a wide range of properties, including high solubility, low volatility, and good stability. It also exhibits a wide range of biological activities, such as antimicrobial, antifungal, antiviral, and insecticidal properties. In addition, 3-PMPA has been found to have potential applications in the fields of medicine, agriculture, and drug development.

Scientific Research Applications

Electroluminescence and Organic Light-Emitting Diodes (OLEDs)

3-(1H-pyrazol-1-ylmethyl)aniline and its derivatives have been utilized in the synthesis of platinum(II) complexes, showing potential in electroluminescence applications. Notably, these complexes demonstrated excellent performance when incorporated into OLED devices, exhibiting high external quantum efficiency (Vezzu et al., 2010).

Cancer Research

Compounds derived from this compound have been synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells. Some derivatives, like ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate, were particularly effective, suggesting a potential role in cancer treatment (Shen et al., 2012).

Chemosensor for Aluminum Ion Detection

Derivatives of this compound have been developed as efficient chemosensors for detecting aluminum ions (Al3+) in aqueous solutions. These sensors displayed high selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological research (Shree et al., 2019).

Molecular Structure Analysis

Studies involving this compound derivatives have contributed to understanding molecular structures and ligand-metal coordination. This includes analyzing the crystal structure of related compounds, which can aid in the development of new materials and catalysts (Daoudi et al., 2002).

Antimicrobial Applications

Some derivatives of this compound have been synthesized with antimicrobial properties. These compounds have shown effectiveness against various pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents (Karabacak et al., 2015).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-ylmethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit specific enzymes in the metabolic pathway, leading to an accumulation of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYTUGTENJXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424498
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892502-09-9
Record name 3-(1H-Pyrazol-1-ylmethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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